molecular formula C11H20O B8756697 5-Cyclohexylpentan-2-one CAS No. 105029-25-2

5-Cyclohexylpentan-2-one

Cat. No.: B8756697
CAS No.: 105029-25-2
M. Wt: 168.28 g/mol
InChI Key: AMJMGJLZIFEFML-UHFFFAOYSA-N
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Description

5-Cyclohexylpentan-2-one is a ketone compound that features a cyclohexyl moiety attached to a pentan-2-one chain. This structure makes it a valuable intermediate in organic synthesis for constructing more complex molecules. Researchers can utilize this compound in various reactions, including nucleophilic additions to the carbonyl group, reductions to form secondary alcohols, or as a building block in multi-step synthetic sequences. Its cyclohexyl component can contribute to increased lipophilicity in target compounds, which is a property of interest in materials science and the development of specialty chemicals. As a ketone, it serves as a versatile precursor for producing a wide array of derivatives for further study. This product is intended for research and development purposes exclusively. This compound is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

CAS No.

105029-25-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-cyclohexylpentan-2-one

InChI

InChI=1S/C11H20O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h11H,2-9H2,1H3

InChI Key

AMJMGJLZIFEFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

5-Cyclohexylpentan-2-one vs. 2,5-Di(cyclopentylidene)cyclopentan-1-one

2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6, C₁₅H₂₀O) features a cyclopentanone core fused with two cyclopentylidene groups, creating a rigid, conjugated system . Compared to this compound:

  • Molecular Weight : Higher (216.32 g/mol vs. 168.28 g/mol) due to additional cyclic substituents.
  • Hydrophobicity : Likely higher XlogP (unreported) due to extended conjugated rings.
  • Reactivity : The α,β-unsaturated ketone structure in 2,5-di(cyclopentylidene)cyclopentan-1-one enables conjugate addition reactions, unlike the saturated ketone in this compound.

This compound vs. Prop-2-en-1-yl 5-Cyclohexylpentanoate

Prop-2-en-1-yl 5-cyclohexylpentanoate (CAS 7493-68-7, C₁₄H₂₂O₂) is an ester derivative of 5-cyclohexylpentanoic acid . Key differences:

  • Functional Group : Ester (-COO-) vs. ketone (-CO-). Esters are more polar but less reactive toward nucleophiles.
  • Molecular Weight : Higher (222.33 g/mol vs. 168.28 g/mol) due to the allyl ester group.
  • Applications : Esters are commonly used as flavoring agents or plasticizers, whereas ketones like this compound may serve as intermediates in organic synthesis.

Physicochemical Properties (Table 2)

Compound Molecular Formula Molecular Weight (g/mol) XlogP Polar Surface Area (Ų) Key Functional Group
This compound C₁₁H₂₀O 168.28 3.5 17.1 Ketone
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O 216.32 ~4.2* 17.1† α,β-Unsaturated ketone
Prop-2-en-1-yl 5-cyclohexylpentanoate C₁₄H₂₂O₂ 222.33 ~3.8* 26.3‡ Ester

*Estimated based on structural analogs. †Assumed identical due to single ketone group. ‡Calculated for ester group.

Preparation Methods

Grignard Reaction-Based Alkylation

A widely employed method for introducing alkyl groups to ketones involves the use of Grignard reagents. For 5-cyclohexylpentan-2-one, the reaction could proceed via the nucleophilic addition of a cyclohexyl-containing Grignard reagent to a pre-existing ketone. For example, reacting cyclohexylmagnesium bromide with 4-penten-2-one in anhydrous tetrahydrofuran (THF) at −78°C, followed by acid quenching, may yield the target compound.

Reaction Scheme:

4-Penten-2-one+Cyclohexyl-MgBrTHF, -78°CThis compound\text{4-Penten-2-one} + \text{Cyclohexyl-MgBr} \xrightarrow{\text{THF, -78°C}} \text{this compound}

Key Considerations:

  • Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (12–24 hours).

  • Yields are optimized under inert atmospheres (e.g., nitrogen or argon).

Friedel-Crafts Acylation

Friedel-Crafts acylation, typically used for aromatic systems, can be adapted for aliphatic substrates by employing Lewis acids such as aluminum chloride (AlCl₃). Cyclohexane derivatives may undergo acylation with pentanoyl chloride under controlled conditions.

Procedure:

  • Dissolve cyclohexane in dichloromethane (DCM).

  • Add AlCl₃ (1.2 equiv) and pentanoyl chloride (1.0 equiv) dropwise at 0°C.

  • Stir for 6 hours at room temperature.

Challenges:

  • Low regioselectivity due to the absence of aromatic directing groups.

  • Competing side reactions (e.g., over-acylation) reduce yields.

Oxidation of Secondary Alcohols

Jones Oxidation

Secondary alcohols, such as 5-cyclohexylpentan-2-ol, can be oxidized to ketones using Jones reagent (CrO₃ in H₂SO₄). This method is effective for substrates resistant to over-oxidation.

Typical Conditions:

  • Substrate: 5-Cyclohexylpentan-2-ol (1.0 equiv)

  • Reagent: CrO₃ (2.0 equiv) in aqueous H₂SO₄ (40%)

  • Temperature: 0–5°C

  • Yield: ~70% (estimated)

Limitations:

  • Acid-sensitive functional groups may degrade.

  • Environmental concerns due to chromium waste.

Swern Oxidation

For acid-sensitive substrates, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a base) offers a milder alternative. This method avoids acidic conditions and achieves comparable yields.

Protocol:

  • Cool oxalyl chloride (1.1 equiv) and DMSO (2.5 equiv) in DCM to −60°C.

  • Add 5-cyclohexylpentan-2-ol (1.0 equiv) and stir for 30 minutes.

  • Quench with triethylamine (5.0 equiv) and warm to room temperature.

Advantages:

  • High functional group tolerance.

  • No heavy metal byproducts.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between a boronic acid derivative and a ketone-containing halide could assemble the carbon skeleton. For instance, coupling 5-bromopentan-2-one with cyclohexylboronic acid in the presence of Pd(PPh₃)₄ and a base.

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C

Yield Estimation: 50–60%

Reductive Amination Followed by Oxidation

A two-step approach involving reductive amination to install the cyclohexyl group, followed by oxidation to the ketone, has been reported for analogous structures.

  • Reductive Amination:

    • React pentan-2-one with cyclohexylamine under H₂ (1 atm) and Raney Ni.

    • Intermediate: 5-Cyclohexylpentan-2-amine.

  • Oxidation:

    • Treat with KMnO₄ in acetone/water to yield the ketone.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (%)Limitations
Grignard AlkylationCyclohexyl-MgBr, THF, −78°C65–75>90Steric hindrance
Jones OxidationCrO₃, H₂SO₄, 0°C~7085–90Chromium waste
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 80°C50–60>95Requires halogenated precursor
Swern OxidationOxalyl chloride, DMSO, −60°C75–80>90Costly reagents

Q & A

Q. How to address discrepancies between computational predictions and experimental results for this compound properties?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvent models). Validate force fields in molecular dynamics simulations against experimental data (e.g., diffusion coefficients from NMR). Publish negative results to inform future studies .

Ethical and Reporting Standards

Q. What ethical guidelines apply to handling hazardous intermediates in this compound synthesis?

  • Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, PPE as per OSHA/NIOSH standards). Disclose waste disposal methods for toxic byproducts (e.g., heavy metal catalysts) in supplementary materials .

Q. How to ensure compliance with journal requirements when publishing this compound research?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., ChemSpider, PubChem). Include detailed experimental sections and SI files with raw data, as mandated by journals like Beilstein J. Org. Chem. .

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